molecular formula C13H10O4 B1232338 (E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid

(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid

Cat. No.: B1232338
M. Wt: 230.22 g/mol
InChI Key: TZHPVCGDTIPJKU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)-but-2-enoic acid is a member of indanones.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C13H10O4/c14-11(13(16)17)6-5-9-7-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,16,17)/b6-5+

InChI Key

TZHPVCGDTIPJKU-AATRIKPKSA-N

SMILES

C1C2=CC=CC=C2C(=C1C=CC(=O)C(=O)O)O

Isomeric SMILES

C1C2=CC=CC=C2C(=C1/C=C/C(=O)C(=O)O)O

Canonical SMILES

C1C2=CC=CC=C2C(=C1C=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid
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Reactant of Route 4
(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid
Reactant of Route 5
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(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid
Reactant of Route 6
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(E)-4-(3-hydroxy-1H-inden-2-yl)-2-oxobut-3-enoic acid

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